molecular formula C10H7F13O B3046537 Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- CAS No. 125660-00-6

Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-

Cat. No. B3046537
CAS RN: 125660-00-6
M. Wt: 390.14 g/mol
InChI Key: CJPSFIYLTINNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octane is a hydrocarbon and an alkane with the chemical formula C8H18 . It has many structural isomers that differ by the location of branching in the carbon chain . The compound you mentioned seems to be a derivative of octane, with additional ethenyloxy and fluorine groups.


Synthesis Analysis

The synthesis of complex octane derivatives often involves multiple steps and various catalysts . For example, the synthesis of certain polysaccharide analogues involves the cationic ring-opening polymerization of bicyclic acetals .


Molecular Structure Analysis

The molecular structure of a compound like “Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-” would likely be complex due to the presence of multiple functional groups. The structure of octane itself is relatively simple, being a straight-chain alkane . The structure of a compound can significantly influence its physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving octane and its derivatives can be quite diverse. For instance, the combustion of octane is a well-studied reaction that is highly relevant in the context of internal combustion engines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, octane has a boiling point of 125.6°C and a density of 0.703 g/cm3 at 20°C .

Mechanism of Action

The mechanism of action of a chemical compound depends on its structure and the context in which it is used. For example, certain octane derivatives have been studied for their potential use in medical applications .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a chemical compound. For example, n-octane is considered hazardous according to the 2012 OSHA Hazard Communication Standard, with risks including skin irritation, serious eye irritation, and drowsiness or dizziness .

Future Directions

The future of octane and its derivatives lies in various areas, including improving fuel economy and engine performance through gasoline fuel octane rating , and new trends in improving gasoline quality and octane through naphtha isomerization .

properties

IUPAC Name

8-ethenoxy-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F13O/c1-2-24-4-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPSFIYLTINNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F13O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560189
Record name 8-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125660-00-6
Record name 8-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
Reactant of Route 2
Reactant of Route 2
Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
Reactant of Route 3
Reactant of Route 3
Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
Reactant of Route 4
Reactant of Route 4
Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
Reactant of Route 5
Reactant of Route 5
Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
Reactant of Route 6
Reactant of Route 6
Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.